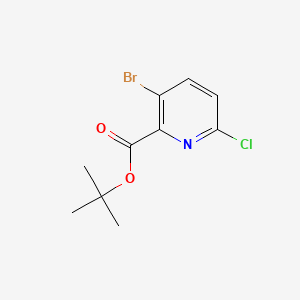

3-溴-6-氯吡啶-2-甲酸叔丁酯

描述

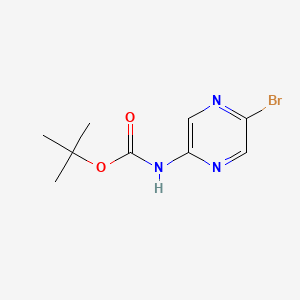

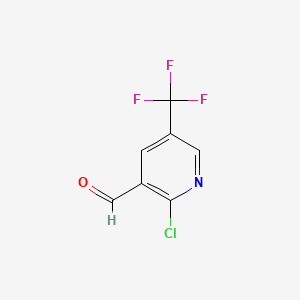

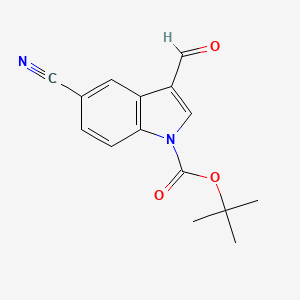

Tert-Butyl 3-bromo-6-chloropicolinate is a chemical compound with the molecular formula C10H11BrClNO2 . It has a molecular weight of 292.56 .

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-bromo-6-chloropicolinate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is JKGXLKXQUDHRLL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-Butyl 3-bromo-6-chloropicolinate is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is moderately soluble in water .科学研究应用

当然!以下是对3-溴-6-氯吡啶-2-甲酸叔丁酯在科学研究应用的全面分析,重点关注六个独特领域:

医药中间体

3-溴-6-氯吡啶-2-甲酸叔丁酯:广泛用作合成各种药物化合物的中间体。 其独特的结构使其能够参与形成许多药物骨架的反应,特别是那些针对神经和炎症疾病的药物 . 溴和氯原子的存在增强了其反应性,使其成为药物化学中宝贵的构建块。

农用化学品开发

在农用化学品领域,3-溴-6-氯吡啶-2-甲酸叔丁酯用作合成除草剂和杀虫剂的前体。 它能够干扰植物和害虫中的特定生物途径,使其成为开发新型农用化学品产品的必要成分 . 研究人员利用这种化合物为作物保护创造更有效和环保的解决方案。

材料科学

这种化合物在材料科学中也很重要,特别是在开发先进的聚合物和涂层方面。 将其掺入聚合物基体中可以提高所得材料的热稳定性和机械性能 . 这使其在创建用于各种工业应用(包括航空航天和汽车工业)的高性能材料方面很有用。

有机合成

3-溴-6-氯吡啶-2-甲酸叔丁酯:是有机合成中宝贵的试剂。 它用于各种偶联反应,例如铃木和赫克反应,以形成复杂的

安全和危害

属性

IUPAC Name |

tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGXLKXQUDHRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732098 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235036-15-3 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

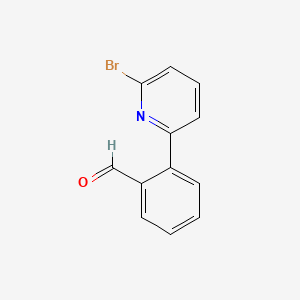

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)